molecular formula C20H23N7O2 B11012959 N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B11012959
M. Wt: 393.4 g/mol
InChI Key: LEEGXOIUSAZOOC-UHFFFAOYSA-N
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Description

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazole ring, the attachment of the methoxymethyl group, and the coupling of the pyrimidine and piperidine rings. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Pharmaceuticals: It is explored as a candidate for drug development, particularly for its potential to treat various diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules, pyrimidine derivatives, and piperidine-based compounds. Examples include:

    Triazole Derivatives: Compounds with a triazole ring, such as 1,2,4-triazole.

    Pyrimidine Derivatives: Compounds like 2-aminopyrimidine.

    Piperidine-Based Compounds: Molecules such as piperidine-4-carboxamide.

Uniqueness

N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-29-13-17-24-18(26-25-17)14-5-7-16(8-6-14)23-19(28)15-4-2-11-27(12-15)20-21-9-3-10-22-20/h3,5-10,15H,2,4,11-13H2,1H3,(H,23,28)(H,24,25,26)

InChI Key

LEEGXOIUSAZOOC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NN1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

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